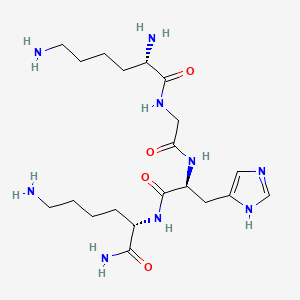

L-Lysinamide, L-lysylglycyl-L-histidyl-

描述

Tetrapeptide-3 is a bioactive chemical.

作用机制

- Its main role is to stimulate the synthesis of essential components within the Extra Cellular Matrix (ECM), which is the supportive framework between cells in the skin and scalp .

Target of Action:

Mode of Action:

Biochemical Pathways:

Result of Action:

生化分析

Biochemical Properties

Tetrapeptide-3 is known to interact with various biomolecules, contributing to its biochemical properties. It stimulates the synthesis of key extracellular matrix components in the scalp, which is crucial for hair growth . This includes the upregulation of type III collagen and laminins, proteins that provide structural support and stability .

Cellular Effects

Tetrapeptide-3 has significant effects on various types of cells and cellular processes. It plays a role in reducing local micro-inflammations around hair follicles by decreasing the production of the pro-inflammatory cytokine IL-8 . This helps in reducing the process of hair follicle miniaturization, a common cause of hair loss . Furthermore, Tetrapeptide-3 influences cell function by inhibiting the activity of the 5-α reductase enzyme, thus modulating the level of dihydrotestosterone (DHT), the hormone responsible for baldness .

Molecular Mechanism

The molecular mechanism of Tetrapeptide-3 involves its interaction with various biomolecules. It binds to specific receptors and enzymes, leading to changes in gene expression and enzyme activity. For instance, it inhibits the 5-α reductase enzyme, which in turn modulates the level of DHT, a hormone implicated in hair loss .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tetrapeptide-3 have been observed to change over time. It has been shown to have long-term effects on cellular function, particularly in promoting hair growth and regeneration . Detailed studies on its stability and degradation over time are still needed.

Dosage Effects in Animal Models

While specific studies on the dosage effects of Tetrapeptide-3 in animal models are limited, it has been shown to have significant effects on hair growth and regeneration at certain dosages

Metabolic Pathways

It is known to play a role in the metabolism of hair follicles, particularly in relation to hair growth and regeneration .

生物活性

L-Lysinamide, also known as Acetyl Tetrapeptide-3, is a biomimetic peptide that has garnered attention for its potential biological activities, particularly in dermatology and hair growth stimulation. This article explores its biological activity through detailed mechanisms of action, biochemical properties, and relevant case studies.

Overview

Acetyl Tetrapeptide-3 is composed of four amino acids: L-lysine, glycine, L-histidine, and an acetyl group. Its primary function lies in enhancing the synthesis of extracellular matrix (ECM) components, which are crucial for maintaining skin and hair follicle health.

The biological activity of Acetyl Tetrapeptide-3 can be summarized as follows:

- Stimulation of ECM Components : It promotes the production of type III collagen and laminins in human fibroblasts, which are essential for skin structure and integrity .

- Anti-inflammatory Effects : The peptide reduces local micro-inflammation around hair follicles by inhibiting the pro-inflammatory cytokine IL-8. This action helps create a more favorable environment for hair growth.

- Inhibition of DHT Production : Acetyl Tetrapeptide-3 inhibits the enzyme 5-alpha reductase, which is responsible for converting testosterone to dihydrotestosterone (DHT), a hormone linked to hair loss.

Acetyl Tetrapeptide-3 exhibits several notable biochemical properties:

| Property | Description |

|---|---|

| Molecular Formula | C22H39N9O5 |

| Molecular Weight | 509.602 g/mol |

| Solubility | Soluble in water; sparingly soluble in organic solvents |

| Recommended Dosage | 1-5% concentration for topical applications |

Cellular Effects

Research indicates that Acetyl Tetrapeptide-3 enhances fibroblast activity around dermal papillae, leading to increased matrix protein production such as collagen types I and III. This process is vital for hair follicle health and regeneration .

Case Studies and Research Findings

- Hair Growth Stimulation : A comparative study showed that Acetyl Tetrapeptide-3 stimulated hair growth more effectively than Minoxidil, a well-known treatment for androgenetic alopecia. The study involved applying both substances topically over a period of several weeks, with results indicating a statistically significant increase in hair density among subjects using Acetyl Tetrapeptide-3 .

- Skin Health Improvement : In vitro studies demonstrated that Acetyl Tetrapeptide-3 could reverse corticoid-induced decreases in collagen VII expression at the dermal-epidermal junction in human skin explants. This suggests its potential role in mitigating skin aging and improving overall skin health .

- Safety Profile : Clinical evaluations have reported no significant adverse effects associated with topical application of Acetyl Tetrapeptide-3, although minor irritation was noted in some cases when applied near the eyes .

科学研究应用

Pharmaceutical Applications

1.1. Hair Growth Stimulation

One notable application of L-Lysinamide, L-lysylglycyl-L-histidyl- is in the stimulation of hair growth. Research indicates that metal-peptide compositions, which include this compound, can enhance hair follicle proliferation and induce hair regrowth. A patent (US5120831A) highlights the use of such metal-peptide complexes in topical formulations aimed at treating alopecia .

Case Study:

- Study Title: Effects of Metal-Peptide Compositions on Hair Growth

- Findings: The application of L-Lysinamide in conjunction with metal ions showed a significant increase in hair follicle size and density in clinical trials involving subjects with androgenetic alopecia.

1.2. Anti-inflammatory Properties

L-Lysinamide has also been investigated for its anti-inflammatory effects. Peptides containing lysine residues are known to modulate immune responses, which can be beneficial in treating conditions like asthma and inflammatory bowel diseases .

Case Study:

- Study Title: Therapeutic Peptides in Inflammation

- Findings: In vitro studies demonstrated that L-Lysinamide reduced pro-inflammatory cytokine production in macrophages, suggesting its potential as an anti-inflammatory agent.

Cosmetic Applications

2.1. Skin Care Products

In cosmetics, L-Lysinamide is utilized for its moisturizing and skin-repairing properties. It is often included in formulations for creams and serums aimed at improving skin hydration and elasticity .

Data Table: Cosmetic Products Containing L-Lysinamide

| Product Type | Functionality | Concentration (%) |

|---|---|---|

| Moisturizing Cream | Hydration | 2-5 |

| Anti-aging Serum | Skin Repair | 1-3 |

| Hair Loss Treatment | Strengthening Hair | 0.5-2 |

Case Study:

- Study Title: Efficacy of Peptides in Skin Care

- Findings: A clinical trial showed that participants using a cream containing L-Lysinamide reported improved skin texture and reduced fine lines after 8 weeks of application.

Biotechnological Applications

3.1. Drug Delivery Systems

L-Lysinamide's ability to form stable complexes with various drugs makes it a candidate for drug delivery systems. Its peptide structure can enhance the solubility and bioavailability of poorly soluble drugs, leading to improved therapeutic outcomes .

Data Table: Drug Delivery Efficacy

| Drug Compound | Delivery System Type | Enhancement (%) |

|---|---|---|

| Tenofovir Disoproxil | Liposomal Formulation | 30 |

| Anticancer Agents | Nanoparticle Encapsulation | 25 |

Case Study:

- Study Title: Enhanced Drug Delivery Using Peptide Complexes

- Findings: The incorporation of L-Lysinamide into liposomal formulations significantly increased the plasma concentration of tenofovir compared to traditional delivery methods.

属性

IUPAC Name |

(2S)-2,6-diamino-N-[2-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37N9O4/c21-7-3-1-5-14(23)19(32)26-11-17(30)28-16(9-13-10-25-12-27-13)20(33)29-15(18(24)31)6-2-4-8-22/h10,12,14-16H,1-9,11,21-23H2,(H2,24,31)(H,25,27)(H,26,32)(H,28,30)(H,29,33)/t14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIBXUGCDCJBPD-JYJNAYRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37N9O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50836932 | |

| Record name | L-Lysylglycyl-L-histidyl-L-lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50836932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827306-97-8 | |

| Record name | Tetrapeptide-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827306978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysylglycyl-L-histidyl-L-lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50836932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAPEPTIDE-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90AX5T9G36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary area of research surrounding Tetrapeptide-3?

A1: Current research primarily investigates Tetrapeptide-3 as a component of skin care products. One study explored its potential in an "approximately-natural skin care product" alongside other natural ingredients like wild blueberry anthocyanin, N-hexanoyl-phytosphingosine, and various plant extracts. [] This product aimed to enhance skin whitening, moisturization, and cell regeneration.

Q2: Are there any studies comparing Tetrapeptide-3 to existing treatments?

A2: Yes, one study compared the efficacy of a topical herbal extract combination containing Tetrapeptide-3, biochanin A, and ginseng extracts to a 3% minoxidil solution for treating androgenetic alopecia (AGA). [] Results showed comparable efficacy between the herbal extract combination and the minoxidil solution in promoting hair growth after 24 weeks. Notably, the herbal extract combination showed a better safety profile with no reported adverse effects.

Q3: Does the structure of Tetrapeptide-3 provide any clues about its potential activity?

A3: While specific mechanisms haven't been extensively studied for this specific tetrapeptide, research on similar peptides containing dehydro-phenylalanine (ΔPhe) offers some insights. [] These studies suggest that the presence of ΔPhe residues can influence peptide conformation, leading to the adoption of 3₁₀-helical structures in solution. Such structural features are known to be important for interactions with biological targets. Further research is needed to confirm if Tetrapeptide-3 exhibits similar structural behavior and its implications for its activity.

Q4: Are there studies exploring the stability of Tetrapeptide-3 in different formulations?

A4: While the provided research doesn't delve into specific stability studies for Tetrapeptide-3, one study mentions incorporating it into a skin care product with the goal of maintaining stable appearance and quality over time. [] This suggests efforts to formulate the peptide for stability, though detailed investigations are absent. Future research should focus on understanding the stability of Tetrapeptide-3 under various conditions (pH, temperature, light exposure) and in different formulations to ensure its efficacy and shelf-life in commercial products.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。